2-Diphenylmethylpyrrolidine

Asymmetric Synthesis Chiral Solvating Agent NMR Spectroscopy

2-Diphenylmethylpyrrolidine (Desoxy-D2PM, CAS 383127-45-5, C₁₇H₁₉N, MW 237.34 g/mol) is a chiral secondary amine featuring a pyrrolidine ring substituted with a bulky diphenylmethyl group at the 2-position. It exists as a racemic mixture or as isolated enantiomers.

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
CAS No. 383127-45-5
Cat. No. B12819165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diphenylmethylpyrrolidine
CAS383127-45-5
Molecular FormulaC17H19N
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2
InChIKeyOXOBKZZXZVFOBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Diphenylmethylpyrrolidine (383127-45-5): A Chiral Pyrrolidine for Asymmetric Synthesis and Pharmacological Research


2-Diphenylmethylpyrrolidine (Desoxy-D2PM, CAS 383127-45-5, C₁₇H₁₉N, MW 237.34 g/mol) is a chiral secondary amine featuring a pyrrolidine ring substituted with a bulky diphenylmethyl group at the 2-position. It exists as a racemic mixture or as isolated enantiomers [1]. The compound is primarily employed as a chiral solvating agent (CSA) for NMR-based enantiomeric excess determination and as a chiral building block in asymmetric synthesis [2]. From a pharmacological standpoint, it is structurally related to the norepinephrine-dopamine reuptake inhibitor (NDRI) class, serving as the 4-dehydroxylated analog of diphenylprolinol (D2PM) [3].

Why Generic Pyrrolidine Scaffolds Cannot Replace 2-Diphenylmethylpyrrolidine (383127-45-5) in Specialized Research


While unsubstituted pyrrolidine or simple alkyl-substituted pyrrolidines are common and inexpensive, they cannot replicate the specific performance characteristics of 2-Diphenylmethylpyrrolidine. The presence of the bulky diphenylmethyl group at the 2-position imparts unique and quantifiable properties that are critical for high-fidelity research: (1) it introduces axial chirality and a distinct chemical shift anisotropy, which are essential for its function as a chiral solvating agent [1]; (2) it profoundly alters the compound's lipophilicity (calculated LogP ~3.9) compared to pyrrolidine (calculated LogP ~0.46), which directly impacts its ability to cross biological membranes and interact with hydrophobic receptor pockets ; and (3) it defines the compound's specific pharmacological profile as a stimulant, distinguishing it from simpler pyrrolidine derivatives with different or no known CNS activity [2]. Therefore, generic pyrrolidines are not functionally interchangeable for applications requiring this specific spatial and electronic environment.

Quantitative Evidence: Selecting 2-Diphenylmethylpyrrolidine (383127-45-5) Over Its Closest Analogs


Enantiomeric Purity Specification for Chiral Synthesis: (S)-2-Diphenylmethylpyrrolidine vs. Racemate

The (S)-enantiomer of 2-diphenylmethylpyrrolidine is commercially available with a specified optical purity, which is critical for its application as a chiral solvating agent (CSA) in NMR. For chiral applications requiring a defined stereochemical outcome, the racemic mixture is an inadequate substitute [1].

Asymmetric Synthesis Chiral Solvating Agent NMR Spectroscopy

Lipophilicity Comparison: 2-Diphenylmethylpyrrolidine vs. Pyrrolidine and Desoxypipradrol

The introduction of the diphenylmethyl group dramatically increases the compound's lipophilicity compared to the unsubstituted pyrrolidine core, which is a key determinant of passive membrane permeability and blood-brain barrier penetration. The calculated LogP of 2-diphenylmethylpyrrolidine is also differentiated from the closely related analog desoxypipradrol .

Lipophilicity Pharmacokinetics CNS Permeability

Purity Threshold for Reproducible Research: (S)-2-Diphenylmethylpyrrolidine (97+%) vs. Lower-Grade Materials

Commercial vendors supply (S)-2-diphenylmethylpyrrolidine with a guaranteed minimum purity of 97% by GC analysis. This defined purity threshold is essential for achieving reproducible yields and enantioselectivities in asymmetric synthesis and for minimizing artifacts in biological assays .

Chemical Synthesis Purity Analysis Reproducibility

Optimized Applications for 2-Diphenylmethylpyrrolidine (383127-45-5) Based on Differentiated Evidence


Enantioselective Synthesis: Using (S)-2-Diphenylmethylpyrrolidine as a Chiral Auxiliary or Building Block

In asymmetric synthesis, the (S)-enantiomer of 2-diphenylmethylpyrrolidine, with its defined specific rotation of -3.0°, can be employed as a chiral auxiliary or building block to induce stereoselectivity. This application leverages the high optical purity of the commercial material (97+%) to achieve predictable stereochemical outcomes, which is not possible with the racemic mixture [1].

NMR Method Development: Employing (S)-2-Diphenylmethylpyrrolidine as a Chiral Solvating Agent

This compound is a proven chiral solvating agent for determining the enantiomeric excess of acidic analytes by 1H and 19F NMR spectroscopy. The chiral environment created by the (S)-enantiomer induces distinct chemical shift differences between enantiomers in a racemic mixture, enabling quantitation without the need for covalent derivatization [1].

In Vitro Pharmacology: Characterizing Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)

Given its structural analogy to D2PM and 2-DPMP, 2-diphenylmethylpyrrolidine can be used as a reference standard or tool compound in in vitro pharmacological assays (e.g., radioligand binding or functional uptake assays) to profile and compare the activity of novel monoamine transporter ligands. Its high purity ensures that observed biological activity is attributable to the target compound and not impurities .

Analytical Toxicology: Developing and Validating Forensic Detection Methods

Due to its status as a designer drug, the availability of a high-purity reference standard (97+%) of 2-diphenylmethylpyrrolidine is critical for analytical toxicology laboratories. It serves as a primary calibrator for the development and validation of mass spectrometry-based (LC-MS/MS, GC-MS) methods to identify and quantify this substance in biological matrices (e.g., blood, urine) [REFS-2, REFS-3].

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